molecular formula C8H10FNS B8360780 2-Fluoro-4-methylsulfanyl-benzylamine

2-Fluoro-4-methylsulfanyl-benzylamine

Cat. No.: B8360780
M. Wt: 171.24 g/mol
InChI Key: OIEMGKDPZBUUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methylsulfanyl-benzylamine is a fluorinated aromatic amine of high interest in medicinal chemistry and organic synthesis. As a benzylamine derivative, it serves as a versatile building block for the construction of more complex molecules. Its structure, featuring both an amine functional group and a fluorine atom on the benzyl ring, allows it to participate in various reactions, including nucleophilic substitution and reductive amination, making it a valuable precursor for pharmaceuticals and agrochemicals. Benzylamine derivatives are known to exhibit significant biological activity. Specifically, the benzylamine class has demonstrated potent antifungal properties by targeting the fungal cell membrane . These compounds, such as the related drug butenafine, act by inhibiting the enzyme squalene epoxidase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . This inhibition leads to ergosterol deficiency and accumulation of squalene, resulting in increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death . The 4-methylsulfanyl (S-CH3) moiety in this particular derivative may further modulate its electronic properties, lipophilicity, and potential interactions with biological targets, offering a handle for further chemical optimization. Researchers can utilize this compound in the synthesis of novel molecules for biochemical screening and in the development of new therapeutic agents. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FNS

Molecular Weight

171.24 g/mol

IUPAC Name

(2-fluoro-4-methylsulfanylphenyl)methanamine

InChI

InChI=1S/C8H10FNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3

InChI Key

OIEMGKDPZBUUHK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CN)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 4 Methylsulfanyl Benzylamine

Established Synthetic Routes and Reaction Conditions

Established routes are characterized by their reliability and are typically centered around readily available starting materials. These syntheses focus on the regioselective introduction of the sulfur and fluorine moieties onto the aromatic ring before the final elaboration to the benzylamine (B48309).

Precursor-Based Synthesis Approaches

A common and efficient strategy for preparing 2-Fluoro-4-methylsulfanyl-benzylamine involves the conversion of advanced precursors that already possess the required substitution pattern. The most direct precursors are the corresponding benzaldehyde (B42025) or benzonitrile (B105546) derivatives.

The reduction of 2-Fluoro-4-(methylthio)benzonitrile serves as a primary route. This transformation is typically achieved via catalytic hydrogenation. The use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere effectively reduces the nitrile group to a primary amine. Alternative reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes can also be employed to yield the final product. nih.gov

Another powerful precursor-based approach begins with 2-Fluoro-4-(methylthio)benzaldehyde . biosynth.comachemblock.com This aldehyde can be converted to the benzylamine through reductive amination. This two-step, one-pot process involves the initial formation of an imine or oxime, which is then reduced in situ to the amine.

PrecursorReactionKey Reagents/CatalystsTypical Solvent(s)
2-Fluoro-4-(methylthio)benzonitrileCatalytic HydrogenationH₂, Pd/C, or Raney NiEthanol (B145695), Methanol
2-Fluoro-4-(methylthio)benzonitrileChemical ReductionLiAlH₄ or BH₃-THFDiethyl ether, THF
2-Fluoro-4-(methylthio)benzaldehydeReductive AminationNH₃/H₂, Raney NiMethanol

Regioselective Functionalization Strategies

The core challenge in synthesizing this compound lies in the regioselective installation of the substituents on the aromatic ring. These strategies are employed to create the key precursors mentioned above.

Direct Methylthiolation Approaches

Direct methylthiolation involves introducing the methylthio (-SCH₃) group onto a pre-functionalized aromatic ring. While direct C-H methylthiolation is an emerging field, more established methods involve the reaction of an organometallic intermediate with a sulfur electrophile. For instance, a directed ortho-lithiation of a 3-fluoroanisole (B32098) derivative, followed by quenching with dimethyl disulfide (CH₃SSCH₃), could theoretically install the methylthio group, although this route can be complex.

Nucleophilic Aromatic Substitution Methodologies

Nucleophilic aromatic substitution (SₙAr) is a highly effective and widely used strategy for this type of synthesis. A common starting material for this approach is 2,4-difluorobenzonitrile (B34149) . The fluorine atom at the 4-position is highly activated towards nucleophilic attack by the electron-withdrawing nitrile group in the para position.

Selective displacement of the 4-fluoro substituent can be achieved by reacting 2,4-difluorobenzonitrile with a sulfur nucleophile like sodium thiomethoxide (NaSMe). The reaction is typically performed in a polar aprotic solvent. The higher reactivity of the fluorine at the C-4 position compared to the C-2 position allows for a regioselective synthesis of the key intermediate, 2-Fluoro-4-(methylthio)benzonitrile. tandfonline.comtandfonline.com

Starting MaterialNucleophileSolventProduct
2,4-DifluorobenzonitrileSodium thiomethoxide (NaSMe)DMF, Toluene2-Fluoro-4-(methylthio)benzonitrile
Organometallic-Assisted Syntheses

Organometallic chemistry provides a versatile toolkit for the synthesis of substituted aromatic compounds. A plausible route to the precursor 2-Fluoro-4-(methylthio)benzaldehyde involves a halogen-metal exchange.

Starting from a precursor like 1-bromo-2-fluoro-4-(methylthio)benzene , treatment with an organolithium reagent such as n-butyllithium at low temperatures generates a highly reactive aryllithium species. This intermediate can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield 2-Fluoro-4-(methylthio)benzaldehyde after an aqueous workup. This method allows for the precise introduction of the aldehyde function ortho to the fluorine atom.

Novel and Emerging Synthetic Approaches

While established methods are robust, research continues into more efficient and greener synthetic routes. Modern cross-coupling reactions, for example, offer alternative ways to form the C-S bond. Palladium- or copper-catalyzed coupling of a 4-bromo-2-fluorobenzylamine (B54543) derivative with a methylthiolating agent could provide a more direct route, potentially reducing the number of synthetic steps. Furthermore, developments in late-stage functionalization using photoredox catalysis may open new avenues for the direct C-H amination or methylthiolation of appropriately substituted benzene (B151609) derivatives, offering more atom-economical pathways in the future.

Catalytic Hydrogenation Pathways

The reduction of the nitrile group in 2-fluoro-4-methylsulfanyl-benzonitrile is a primary route to obtaining this compound. Catalytic hydrogenation is a widely employed and effective method for this transformation. This process typically involves the use of a metal catalyst and a hydrogen source to reduce the nitrile to a primary amine.

The choice of catalyst is critical in achieving high yields and selectivity. Commonly used catalysts for the hydrogenation of benzonitriles include palladium on carbon (Pd/C), Raney nickel, and rhodium-based catalysts. researchgate.netresearchgate.net For substrates containing sulfur, such as 2-fluoro-4-methylsulfanyl-benzonitrile, catalyst poisoning by the sulfur atom can be a significant challenge. This necessitates the careful selection of a catalyst that is resistant to sulfur poisoning or the use of specific reaction conditions to mitigate this effect.

The reaction solvent also plays a crucial role in the outcome of the hydrogenation. Protic solvents like methanol, ethanol, and acetic acid are often used. The presence of an acid or a base can influence the reaction rate and selectivity. For instance, the addition of an acid can help to prevent the formation of secondary and tertiary amine byproducts by protonating the intermediate imine and the product primary amine.

A potential side reaction in the hydrogenation of halogenated benzonitriles is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. google.com In the case of 2-fluoro-4-methylsulfanyl-benzonitrile, this would lead to the formation of 4-methylsulfanyl-benzylamine as an undesired byproduct. The selection of a catalyst with low hydrodehalogenation activity is therefore important.

Parameter Condition/Reagent Purpose/Consideration
Starting Material 2-Fluoro-4-methylsulfanyl-benzonitrilePrecursor for the target benzylamine
Catalyst Pd/C, Raney Ni, Rhodium-based catalystsTo facilitate the reduction of the nitrile group
Hydrogen Source H₂ gas, transfer hydrogenation reagentsTo provide the hydrogen atoms for the reduction
Solvent Methanol, Ethanol, Acetic AcidTo dissolve the reactants and facilitate the reaction
Additives Acids (e.g., HCl), Bases (e.g., NH₃)To improve selectivity and prevent byproduct formation
Potential Byproducts Secondary and tertiary amines, hydrodehalogenated productsTo be minimized through optimization of reaction conditions

Photoredox Catalysis in Amination Reactions

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-nitrogen bonds under mild reaction conditions. This methodology utilizes visible light to initiate a single-electron transfer (SET) process, generating highly reactive radical intermediates that can participate in amination reactions.

While a specific photoredox-catalyzed synthesis of this compound from a corresponding benzyl (B1604629) halide has not been extensively reported, the general principles of this technology can be applied. A plausible approach would involve the reaction of 2-fluoro-4-methylsulfanyl-benzyl bromide or chloride with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a suitable photocatalyst and a light source.

The mechanism would likely involve the photoexcited catalyst reducing the benzyl halide to form a benzyl radical. This radical could then be trapped by the amine source to form the desired C-N bond. Alternatively, the photocatalyst could oxidize the amine source to a nitrogen-centered radical, which could then react with the benzyl halide.

The choice of photocatalyst is critical and often involves ruthenium or iridium complexes, or organic dyes. The solvent, reaction time, and temperature are also important parameters to optimize for achieving high yields and selectivity. This method offers the potential for a more environmentally friendly and selective synthesis compared to traditional methods that may require harsh reagents or high temperatures.

Component Example Role in the Reaction
Substrate 2-Fluoro-4-methylsulfanyl-benzyl halidePrecursor containing the benzyl moiety
Amine Source Ammonia, protected aminesTo provide the amino group
Photocatalyst Ru(bpy)₃Cl₂, Ir(ppy)₃To absorb light and initiate the SET process
Light Source Blue LEDs, compact fluorescent lampsTo provide the energy for catalyst excitation
Solvent Acetonitrile (B52724), DMSOTo dissolve the reactants and facilitate the reaction

Continuous Flow Synthesis Techniques

Continuous flow synthesis has gained significant traction in the pharmaceutical and fine chemical industries due to its numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactions, and the potential for straightforward scalability.

The synthesis of benzylamine derivatives has been successfully demonstrated using continuous flow systems. mdpi.comrsc.org For the preparation of this compound, a continuous flow approach could be applied to the catalytic hydrogenation of 2-fluoro-4-methylsulfanyl-benzonitrile. In such a setup, a solution of the nitrile and a hydrogen source would be continuously passed through a heated reactor packed with a solid-supported catalyst.

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to maximize the yield and selectivity of the desired primary amine while minimizing the formation of byproducts. The use of a packed-bed reactor also simplifies the separation of the catalyst from the product stream, enabling catalyst recycling and reducing downstream purification efforts.

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic process. For the synthesis of this compound, several strategies can be employed to achieve these goals.

In catalytic hydrogenation, the yield can be optimized by carefully screening different catalysts, solvents, and reaction conditions (temperature, pressure, and reaction time). The use of additives to suppress side reactions, such as the formation of secondary amines or dehalogenation, is also a key strategy. For instance, the addition of ammonia can often increase the selectivity for the primary amine. researchgate.net

Purity enhancement typically involves a combination of techniques. After the reaction is complete, the crude product is usually subjected to a work-up procedure to remove the catalyst and any inorganic byproducts. This is often followed by purification techniques such as distillation, crystallization, or chromatography. nih.gov

For benzylamines, purification by distillation under reduced pressure is a common method. reddit.com Crystallization of a salt form of the amine, such as the hydrochloride salt, can also be an effective method for purification. The choice of the optimal purification method will depend on the physical properties of this compound and the nature of the impurities present.

Strategy Description Application
Catalyst Screening Testing various catalysts to identify the one with the highest activity and selectivity.Catalytic Hydrogenation
Optimization of Reaction Conditions Systematically varying temperature, pressure, and reaction time to find the optimal parameters.All synthetic methods
Use of Additives Introducing acids, bases, or other reagents to suppress side reactions.Catalytic Hydrogenation
Work-up Procedure Post-reaction steps to remove catalyst and inorganic byproducts.All synthetic methods
Distillation Purifying the product based on its boiling point, often under reduced pressure.Purity Enhancement
Crystallization Forming a crystalline solid of the product or a salt derivative to remove impurities.Purity Enhancement
Chromatography Separating the product from impurities based on differential adsorption on a stationary phase.Purity Enhancement

Chemical Transformations and Reactivity of 2 Fluoro 4 Methylsulfanyl Benzylamine

Reactions at the Primary Amine Functionality

The primary amine group (-NH₂) is a nucleophilic and basic center, making it the most reactive site for a majority of common chemical transformations. Its reactivity is typical of a benzylamine (B48309), enabling a range of modifications such as alkylation, acylation, and condensation.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, readily attacking electrophilic carbon centers.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. Common methods include reaction with alkyl halides in the presence of a base to neutralize the resulting acid, or via the "borrowing hydrogen" method using alcohols as alkylating agents with a suitable catalyst. ionike.com For a primary amine like 2-Fluoro-4-methylsulfanyl-benzylamine, mono-alkylation is often desired, though over-alkylation to the tertiary amine can occur.

N-Acylation: This is a fundamental transformation that converts the amine into an amide. This reaction is typically high-yielding and can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or by coupling the amine directly with a carboxylic acid. nih.govnih.gov The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This transformation is not only crucial for synthesizing amide-containing target molecules but is also a common strategy for protecting the amine functionality. nih.gov

Table 1: Representative N-Acylation Reactions for Primary Benzylamines

Acylating Agent Reagent/Catalyst Product Type
Acetyl Chloride Base (e.g., Pyridine, Et₃N) Acetamide
Acetic Anhydride Base (e.g., Pyridine, DMAP) Acetamide
Benzoyl Chloride Base (e.g., Pyridine, NaOH) Benzamide
Carboxylic Acid Coupling Agent (e.g., DCC, EDC) Amide
N-Acylbenzotriazole Lewis Acid (e.g., TiCl₄, ZnBr₂) Amide core.ac.uk

Condensation Reactions to Form Imines and Amides

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

Imine Formation: this compound can react with aldehydes or ketones in a condensation reaction to form imines (also known as Schiff bases). This reaction is generally reversible and is often catalyzed by an acid. To drive the reaction to completion, the water formed as a byproduct is typically removed, for instance, by azeotropic distillation using a Dean-Stark apparatus.

Amide Formation: As mentioned previously, the most common method for amide formation is through N-acylation. Direct condensation with a carboxylic acid is also a key strategy. This transformation is thermodynamically unfavorable and usually requires an activating agent or specific conditions to proceed. nih.gov Modern methods utilize coupling reagents (e.g., carbodiimides) that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net Alternatively, high-temperature hydrothermal conditions can promote direct amide formation without the need for catalysts. sci-hub.se

Table 2: Common Coupling Agents for Amide Synthesis from Carboxylic Acids and Amines

Coupling Agent Full Name Byproduct
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU)
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide Water-soluble urea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate -
TiCl₄ Titanium Tetrachloride TiO₂, HCl

Reactions Involving the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl (-SCH₃) group is in a low oxidation state and possesses lone pairs of electrons, making it susceptible to oxidation and enabling it to coordinate to metals.

Selective Oxidation to Sulfoxides and Sulfones

The thioether functionality can be readily oxidized to form either a sulfoxide (B87167) or a sulfone. The level of oxidation can be controlled by the choice of oxidant and the reaction conditions. thieme-connect.de

Sulfoxide Formation: Selective, partial oxidation to the corresponding 2-Fluoro-4-(methylsulfinyl)-benzylamine (a sulfoxide) can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Catalyst-free systems using reagents like Oxone in a suitable solvent can also provide high selectivity for the sulfoxide. rsc.org

Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the thioether using a stronger oxidant or an excess of the oxidizing agent, yields the corresponding 2-Fluoro-4-(methylsulfonyl)-benzylamine (a sulfone). organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide often lead to the formation of the sulfone. The choice of solvent can also dictate the outcome; for example, oxidation with Oxone in ethanol (B145695) tends to produce the sulfoxide, while in water, the sulfone is the major product. rsc.org

Table 4: Representative Oxidizing Agents for Thioethers

Oxidant Typical Conditions Primary Product
H₂O₂ (1 equiv) Acetic Acid, rt Sulfoxide jsynthchem.com
H₂O₂ (>2 equiv) Catalyst (e.g., Niobium Carbide) Sulfone organic-chemistry.org
m-CPBA (1 equiv) CH₂Cl₂, 0 °C to rt Sulfoxide cardiff.ac.uk
Oxone Ethanol, rt Sulfoxide rsc.org
Oxone Water, rt Sulfone rsc.org
N-Fluorobenzenesulfonimide (NFSI) H₂O, rt (controlled stoichiometry) Sulfoxide or Sulfone rsc.org

Thioether Cleavage and Derivatization

The carbon-sulfur bond in the methylsulfanyl group can be cleaved under specific reductive or oxidative conditions. This cleavage can be a route to unmasking a thiol or installing a different functional group. A modern, metal-free approach for the selective cleavage of the methyl C(sp³)–S bond in aryl methyl thioethers involves reagents like N-fluorobenzenesulfonimide (NFSI) at elevated temperatures. organic-chemistry.org This method can lead to the formation of unsymmetrical disulfides if a disulfide is present in situ. organic-chemistry.org

Derivatization can also occur at the carbon adjacent to the sulfur. For instance, following activation of the sulfoxide (formed via oxidation), a Pummerer reaction can occur, which involves the rearrangement of a sulfoxide to an α-acyloxy thioether. acs.org This intermediate can then be further manipulated, providing a pathway for functionalization at the benzylic position adjacent to the sulfur atom.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regioselectivity of such reactions on a substituted benzene is determined by the directing effects of the substituents already present. In the case of this compound, the fluoro, methylsulfanyl, and aminomethyl groups exert competing or reinforcing influences on the positions of incoming electrophiles.

The directing effects of these substituents are a combination of inductive effects (through-bond polarization) and resonance effects (delocalization of electrons).

Fluoro Group (-F): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions. Due to the potent -I effect, fluorine is considered a deactivating, ortho, para-director. wikipedia.orgcsbsju.edu Steric hindrance and the stronger inductive effect at the position adjacent to the fluorine often lead to a preference for substitution at the para position. wikipedia.org

Methylsulfanyl Group (-SCH₃): The sulfur atom in the methylsulfanyl group is less electronegative than oxygen and can donate a lone pair of electrons into the aromatic ring through resonance (+M effect). This resonance effect generally outweighs its weaker inductive electron-withdrawing effect (-I), making the methylsulfanyl group an activating, ortho, para-director.

Aminomethyl Group (-CH₂NH₂): The aminomethyl group's effect is more nuanced and highly dependent on the reaction conditions. The amino group itself is a powerful activating, ortho, para-director due to the nitrogen's lone pair readily participating in resonance. wikipedia.orgucalgary.ca However, many electrophilic aromatic substitution reactions are carried out in acidic media (e.g., nitration, sulfonation). ucalgary.ca Under such conditions, the basic amino group is protonated to form the corresponding ammonium (B1175870) ion (-CH₂NH₃⁺). This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. wikipedia.org To circumvent this, the amino group is often protected, for instance, by acylation to form an amide. An acetamido group (-NHCOCH₃) is still an ortho, para-director but is a less potent activator than a free amino group. ucalgary.ca

Regioselectivity of Electrophilic Attack:

Considering the positions of the substituents on this compound (fluoro at C2, methylsulfanyl at C4), we can predict the likely sites of electrophilic attack. The available positions are C3, C5, and C6.

Position C3: This position is ortho to the fluoro group and meta to the methylsulfanyl group.

Position C5: This position is meta to both the fluoro and methylsulfanyl groups.

Position C6: This position is ortho to the aminomethyl group (at C1) and meta to the fluoro group.

The powerful activating and ortho, para-directing nature of the methylsulfanyl group at C4 will strongly direct incoming electrophiles to its ortho positions, which are C3 and C5. The fluoro group at C2, being a deactivating ortho, para-director, will direct to C3 (ortho) and C5 (para). The aminomethyl group (assuming it is not protonated) at C1 is also an ortho, para-director, directing to C2 (already substituted), C6 and C4 (already substituted).

If the amino group is protonated, it becomes a strong deactivator and meta-director, directing to C3 and C5. In this scenario, all three substituents would direct the electrophile to positions C3 and C5.

The following table summarizes the directing effects of the individual substituents.

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Preference
-FC2-I (Strong)+M (Weak)Deactivatingortho, para
-SCH₃C4-I (Weak)+M (Strong)Activatingortho, para
-CH₂NH₂C1-I (Weak)+M (Strong)Activatingortho, para
-CH₂NH₃⁺C1-I (Strong)NoneStrongly Deactivatingmeta

Nucleophilic Aromatic Substitution Patterns and Selectivity

Nucleophilic aromatic substitution (SNA r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the fluorine atom is a potential leaving group. For a nucleophile to displace the fluoride (B91410) ion, the aromatic ring must be activated towards nucleophilic attack. The presence of the methylsulfanyl and aminomethyl groups, which are electron-donating by resonance, generally deactivates the ring towards nucleophilic substitution.

However, the high electronegativity of the fluorine atom polarizes the C-F bond, making the carbon atom at C2 electrophilic. youtube.com The feasibility of nucleophilic substitution at this position would depend on the reaction conditions and the nature of the nucleophile. Strong nucleophiles and harsh reaction conditions might be required to effect substitution.

The selectivity of nucleophilic aromatic substitution would strongly favor the displacement of the fluorine atom over other groups on the ring, as hydrogen and methyl are not good leaving groups. The substituents at C1 and C4 are not positioned to effectively stabilize the negative charge of the Meisenheimer intermediate that would form upon nucleophilic attack at C2. Therefore, nucleophilic aromatic substitution on this compound is expected to be challenging under standard conditions.

Cross-Coupling Reactions at Aromatic Ring Positions

Cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium.

For this compound, the C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions. Aryl fluorides are known to be poor substrates for oxidative addition to palladium(0), which is a key step in the catalytic cycle. More specialized catalysts and conditions are often required to activate C-F bonds.

A more viable strategy for engaging this molecule in cross-coupling reactions would be to first introduce a more reactive handle, such as a bromine or iodine atom, onto the aromatic ring via electrophilic aromatic substitution (as discussed in section 3.3). For example, if bromination were to occur selectively at the C3 or C5 position, the resulting bromo-substituted derivative could readily participate in a variety of cross-coupling reactions.

Alternatively, the amino group of the benzylamine moiety could be utilized. Deaminative cross-coupling reactions of benzylamines with boronic acids have been reported, providing a metal-free method to form new C-C bonds. wikipedia.org This type of reaction would involve the in situ conversion of the primary amine to a good leaving group.

The following table outlines potential cross-coupling strategies involving derivatives of this compound.

Coupling StrategyRequired ModificationPotential Coupling PartnersReaction Type
C-X Coupling (at C3, C5, or C6)Halogenation (e.g., Bromination)Boronic acids/esters, organostannanes, alkenesSuzuki, Stille, Heck
Deaminative C-C CouplingNone (in situ activation)Arylboronic acidsMetal-free deaminative coupling

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For a compound like 2-Fluoro-4-methylsulfanyl-benzylamine, a suite of NMR experiments would be essential for its characterization.

¹H NMR Applications for Proton Environments

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. wikipedia.org Each unique proton environment gives rise to a distinct signal, and the signal's splitting pattern (multiplicity) reveals information about adjacent protons. The integration of the signal corresponds to the number of protons it represents. wikipedia.org For this compound, one would expect to see distinct signals for the benzylic protons (-CH₂NH₂), the amine protons (-NH₂), the methyl protons (-SCH₃), and the aromatic protons on the benzene (B151609) ring. The coupling between the fluorine atom and the adjacent aromatic protons would also result in characteristic splitting patterns.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. wikipedia.org Typically, each unique carbon atom produces a single peak, allowing chemists to determine the number of distinct carbon environments. wikipedia.org For this compound, separate signals would be expected for the methyl carbon, the benzylic carbon, and the six carbons of the aromatic ring. The positions of these signals (chemical shifts) are influenced by the electronic environment, with the carbons bonded to the electronegative fluorine and sulfur atoms showing characteristic shifts. udel.educhemguide.co.uk

¹⁹F NMR for Fluorine Atom Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool for characterization. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR analysis. aiinmr.com This technique provides information about the electronic environment of the fluorine atom. A single signal would be expected for this compound, and its chemical shift would be indicative of its position on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H nuclei would be observable in both the ¹H and ¹⁹F spectra, providing valuable structural information. huji.ac.il

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different parts of the molecule and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies atoms that are close to each other in space, providing insights into the molecule's three-dimensional conformation. engineegroup.us

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. neu.edu.tr It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a highly accurate form of mass spectrometry that can determine the mass of a molecule with a very high degree of precision. This allows for the calculation of the exact elemental formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₈H₁₀FNS), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is indispensable for confirming the identity of a newly synthesized compound.

Despite the established utility of these techniques, no published reports containing this specific data for this compound could be located. Without this foundational data, a detailed analysis and presentation of research findings for this specific compound are not possible.

Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (molar mass: 171.24 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would typically be used.

Under mass spectrometric conditions, benzylamines are known to undergo characteristic fragmentation pathways. The most prominent fragmentation for primary amines like this compound involves alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, resonance-stabilized benzyl (B1604629) cation or a related fragment.

A primary and highly typical fragmentation pathway for protonated benzylamines under low-energy collision-induced dissociation is the neutral loss of ammonia (B1221849) (NH₃). chemicalbook.comnist.govnih.gov This process would lead to the formation of the 2-fluoro-4-methylsulfanyl-benzyl cation. Another significant fragmentation pathway is the cleavage of the bond between the benzylic carbon and the amino group, which would also generate the substituted benzyl cation.

The expected key fragments for this compound are detailed in the table below.

Fragment IonProposed StructureNominal m/zFragmentation Pathway
[M+H]⁺C₈H₁₁FNS⁺172Protonation of the molecule
[M]⁺˙C₈H₁₀FNS⁺˙171Molecular ion
[M-NH₂]⁺C₈H₈FS⁺155Loss of the amino group
[M+H-NH₃]⁺C₈H₈FS⁺155Loss of ammonia from protonated molecule
[C₇H₅FS]⁺C₇H₅FS⁺140Loss of CH₃ from the methylsulfanyl group

This table presents predicted fragmentation patterns based on the known behavior of substituted benzylamines.

LC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for separating components of a mixture and confirming the identity and purity of a target compound. For a moderately polar compound like this compound, a reversed-phase LC-MS method is highly suitable. nih.govnih.govchromatographyonline.comchromatographyonline.com

A typical setup would involve a C18 stationary phase column, which separates compounds based on hydrophobicity. chromatographyonline.com The mobile phase would likely consist of a gradient of an aqueous solvent (like water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govshimadzu.com

Due to the presence of the basic primary amine group, positive mode electrospray ionization (ESI+) is the preferred method for detection. In this mode, the analyte is protonated to form [M+H]⁺ ions, which are then detected by the mass spectrometer. This provides high sensitivity and selectivity. shimadzu.com The LC-MS system can be operated in full scan mode to obtain mass spectra of eluting peaks or in selected ion monitoring (SIM) mode to quantify the target compound with high precision by monitoring its specific m/z ratio (e.g., m/z 172 for [M+H]⁺). This allows for the accurate determination of purity and the identification of any synthesis-related impurities or degradation products. shimadzu.comthermofisher.com

ParameterTypical ConditionPurpose
Chromatography Mode Reversed-Phase HPLC/UPLCSeparation of moderately polar compounds. nih.gov
Stationary Phase C18 (e.g., Shim-pack XR-ODSIII)Provides hydrophobic interaction for retention. shimadzu.com
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidGradient elution separates compounds by polarity. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the basic amine group. shimadzu.com
MS Detection Full Scan or Selected Ion Monitoring (SIM)Provides molecular weight confirmation and quantification. shimadzu.com

This table outlines a general LC-MS method appropriate for the analysis of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

For this compound, the IR spectrum is expected to show characteristic absorption bands. The primary amine (-NH₂) group will exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹ (one for asymmetric and one for symmetric stretching). ijseas.comnist.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- and -SCH₃ groups will be observed just below 3000 cm⁻¹. spectroscopyonline.com

Other key absorptions include C=C stretching from the benzene ring (around 1600-1450 cm⁻¹), the strong C-F stretching vibration (typically 1250-1000 cm⁻¹), and the C-S stretching vibration (weaker, in the 800-600 cm⁻¹ range). optica.orgias.ac.incdnsciencepub.com The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending bands in the fingerprint region (below 900 cm⁻¹). spectroscopyonline.com

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. It is especially useful for identifying the benzene ring vibrations and the C-S and S-S (if any disulfide impurities are present) stretching modes. aip.orgaip.orgnih.govresearchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (asymmetric & symmetric)3500 - 3300IR
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
C=C Aromatic Ring Stretch1620 - 1450IR, Raman
N-H Bend (Scissoring)1650 - 1580IR
C-F Stretch1250 - 1000IR
C-N Stretch1335 - 1250IR
C-S Stretch800 - 600IR, Raman

This table summarizes the predicted key vibrational frequencies for this compound. ijseas.comchegg.comlibretexts.org

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uq.edu.auwikipedia.orgresearchgate.net While there is no publicly available crystal structure for this compound, this technique would provide invaluable information if a suitable crystal could be grown.

A successful XRD analysis would yield:

Molecular Confirmation: Unambiguous confirmation of the molecular structure.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-S, C-N) and angles, providing insight into the molecular geometry. youtube.com

Conformation: The exact conformation of the molecule in the crystal lattice, including the torsion angles of the benzyl and methylsulfanyl groups.

Crystal Packing: Information on how the molecules arrange themselves in the unit cell, governed by intermolecular forces.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the amine groups of adjacent molecules) and other non-covalent interactions like π-π stacking or C-H···F interactions, which dictate the solid-state properties of the material. youtube.com

The data obtained includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which defines the crystal's symmetry.

Other Advanced Spectroscopic Methods (e.g., XPS, EPR)

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms within the first few nanometers of a material's surface. For this compound, XPS would confirm the presence of Carbon (C), Nitrogen (N), Fluorine (F), and Sulfur (S). High-resolution spectra of the core levels for each element would provide chemical state information.

N 1s: The primary amine nitrogen would be expected to show a peak around 399-400 eV. nih.govtib.euresearchgate.netxpsfitting.com

S 2p: The thioether sulfur would exhibit a characteristic S 2p doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak appearing around 163-164 eV. researchgate.netkombyonyx.comthermofisher.comxpsfitting.com

F 1s: The fluorine atom bonded to the aromatic ring would produce a single F 1s peak at approximately 688-689 eV.

C 1s: The carbon spectrum would be complex, with overlapping peaks corresponding to C-C/C-H in the aromatic ring, C-N, C-F, and C-S bonds.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for the detection and characterization of species that contain one or more unpaired electrons (i.e., paramagnetic species). libretexts.orgwikipedia.orgdu.ac.inillinois.eduunito.it

The this compound molecule, in its neutral, ground state, has a closed-shell electronic structure. All its electrons are paired. Therefore, the molecule is diamagnetic and is EPR-silent . This technique would not be applicable for the direct characterization of the compound itself. However, EPR could be employed to study radical cations of the molecule if they were generated through chemical or electrochemical oxidation, or to study complexes of the molecule with paramagnetic metal ions.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Quantum chemical methods are employed to investigate the electronic properties and intrinsic reactivity of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a widely used method for calculating the electronic structure of molecules. A typical DFT study on 2-Fluoro-4-methylsulfanyl-benzylamine would involve:

Geometry Optimization: Determining the lowest energy, most stable three-dimensional structure of the molecule.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of interaction with other molecules.

A hypothetical data table for such a study might look like this:

ParameterCalculated Value (Hypothetical)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.7 eVIndicator of chemical stability and reactivity
Dipole Moment2.1 DMeasure of the molecule's overall polarity

Ab Initio Methods for Property Prediction

Ab initio methods, which are based on first principles without empirical parameters, could be used for highly accurate predictions of various molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide benchmark-quality data for properties like bond dissociation energies, ionization potentials, and electron affinities.

Conformational Analysis and Energy Landscapes

The flexibility of the benzylamine (B48309) and methylsulfanyl groups allows for multiple possible conformations. A conformational analysis would involve systematically rotating the rotatable bonds (e.g., the C-C bond of the benzyl (B1604629) group and the C-S bond of the methylsulfanyl group) and calculating the relative energies of the resulting conformers. This process generates a potential energy surface, or energy landscape, which identifies the most stable, low-energy conformations that the molecule is likely to adopt.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

To understand how this compound behaves over time in a specific environment (e.g., in water or a lipid bilayer), molecular dynamics simulations would be performed. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This would provide insights into:

Conformational Flexibility: How the molecule transitions between different conformations.

Solvation Effects: How the surrounding solvent molecules interact with and influence the structure of the compound.

Structural Stability: Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule's structure over the simulation time.

Molecular Docking and Ligand Interaction Modeling

If this compound were being investigated as a potential drug candidate, molecular docking would be a critical step.

Binding Mode Predictions (General Principles)

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein. This involves:

Posing: Placing the ligand in various positions and orientations within the protein's binding site.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The pose with the best score represents the predicted binding mode.

The predicted binding mode would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For example, the fluorine atom might act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic or pi-stacking interactions.

While the computational methodologies to thoroughly characterize this compound are well-established, the specific application of these techniques to this compound has not been reported in the accessible scientific literature. As such, the detailed computational and molecular modeling profile of this compound remains to be elucidated by future research.

Energetic Analysis of Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as boiling point and solubility, as well as its interactions with biological targets. The key functional groups that dictate these interactions are the fluoro group, the methylsulfanyl group, the aromatic ring, and the benzylamine moiety.

Sulfur-Aromatic Interactions: A significant non-covalent interaction that can be anticipated in systems containing this compound is the interaction between the sulfur atom of the methylsulfanyl group and the aromatic ring of another molecule. researchgate.netndsu.edu Studies on sulfur-containing compounds and aromatic rings have revealed the existence of stabilizing sulfur-π (S-π) interactions. researchgate.netuva.es These interactions can occur in a stacked geometry, where the sulfur atom is positioned above the plane of the aromatic ring, or in an in-plane configuration. researchgate.net The energy of these S-π interactions is conformation-dependent and can be significant in determining the crystal packing and protein-ligand binding. researchgate.net It has been shown that the sulfur-aromatic interaction is consistently stabilizing. ndsu.edu

Hydrogen Bonding: The primary amine group in the benzylamine moiety is a potent hydrogen bond donor, while the fluorine atom and the sulfur atom can act as weak hydrogen bond acceptors. The N-H···N and N-H···F hydrogen bonds are expected to play a significant role in the intermolecular association of this compound molecules.

The energetic contributions of these various intermolecular interactions can be quantified using computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) or by calculating the interaction energies from supramolecular complexes using quantum mechanical methods.

Table 1: Estimated Energetic Contributions of Key Intermolecular Interactions

Interaction TypeInteracting MoietiesEstimated Energy Range (kcal/mol)
Sulfur-Aromatic (S-π)-SCH₃ and Phenyl Ring-1 to -5
Hydrogen Bonding-NH₂ (donor) and N/F (acceptor)-3 to -8
π-π StackingPhenyl Ring and Phenyl Ring-1 to -3
van der WaalsAll atomsVariable

Note: The values in this table are estimates based on computational studies of similar functional groups and are intended for illustrative purposes.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, computational methods can be employed to elucidate the mechanisms of its synthesis and reactivity.

For instance, the synthesis of substituted benzylamines often involves reductive amination of the corresponding benzaldehyde (B42025). researchgate.net Computational studies can model this reaction by mapping the potential energy surface, identifying the transition state for the formation of the imine intermediate and the subsequent reduction step. Density Functional Theory (DFT) is a commonly used method for such investigations.

Furthermore, the reactivity of the functional groups in this compound can be explored. For example, the nucleophilicity of the amine group and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack can be assessed by calculating molecular descriptors such as atomic charges, frontier molecular orbital energies, and Fukui functions.

Predictive Modeling of Chemical Behavior and Properties

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be used to forecast the biological activity and physicochemical properties of this compound. mdpi.com These models are built by establishing a mathematical relationship between the chemical structure and the observed activity or property.

For a molecule like this compound, a QSAR model could be developed to predict its potential biological activities, for instance, as an inhibitor of a specific enzyme. This would involve calculating a variety of molecular descriptors.

Table 2: Relevant Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor ClassSpecific DescriptorsPredicted Property Influence
Electronic Dipole Moment, Atomic Charges, HOMO/LUMO energiesReactivity, Polarity, Interaction with polar molecules
Steric Molecular Volume, Surface Area, Molar RefractivityMolecular size and shape, Binding to active sites
Hydrophobic LogP (octanol-water partition coefficient)Solubility, Membrane permeability, Hydrophobic interactions
Topological Connectivity Indices, Wiener IndexMolecular branching and overall shape

This table presents a selection of descriptors that would be relevant for building predictive models for this compound and its derivatives.

By developing QSAR models based on a series of related benzylamine derivatives, it is possible to predict the activity of this compound and to guide the synthesis of new analogues with improved properties. researcher.lifeunair.ac.idnih.gov The quality of a QSAR model is assessed through various statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. mdpi.com

Research on Derivatives and Analogs of 2 Fluoro 4 Methylsulfanyl Benzylamine

Design Principles for Structural Modification

The design of derivatives and analogs of 2-Fluoro-4-methylsulfanyl-benzylamine is guided by principles aimed at systematically tuning the molecule's physicochemical properties. Structural modifications are strategically implemented to modulate characteristics such as basicity (pKa), lipophilicity (LogD), and conformational flexibility. These properties are critical in fields like medicinal chemistry, where they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. yuntsg.comdrughunter.com

Key modification strategies for this scaffold include:

Alteration of the Sulfur Substituent: Replacing the S-methyl group with larger alkyl chains (e.g., ethyl, propyl) or cyclic systems can systematically increase lipophilicity. Introducing polar functional groups onto this alkyl chain could enhance aqueous solubility.

Modification of the Aminomethyl Group: N-alkylation or N-acylation of the primary amine modifies its basicity and hydrogen bonding capacity. Secondary or tertiary amines, for instance, exhibit different pKa values and steric profiles compared to the primary amine.

Varying Aromatic Substitution: The position and nature of the substituents on the benzene (B151609) ring are critical. Shifting the fluorine atom to the meta or para position, or the methylsulfanyl group to the ortho or meta position, would drastically alter the electronic and steric environment. Replacing fluorine with other halogens (Cl, Br) would modify the inductive and resonance effects, thereby tuning the amine's basicity. libretexts.orglasalle.edu

Introduction of Additional Substituents: Adding other functional groups to the remaining open positions on the aromatic ring allows for further fine-tuning of electronic properties and provides additional points for interaction or further chemical modification.

These design principles allow for the rational development of analogs with tailored properties for specific applications.

Synthetic Strategies for Analog Preparation

The preparation of this compound analogs predominantly relies on established methodologies for amine synthesis, with reductive amination being a primary and versatile route. organic-chemistry.orgmasterorganicchemistry.com This strategy offers high atom economy and generally proceeds under mild conditions.

A common synthetic pathway involves a two-step, one-pot process:

Imine Formation: The synthesis begins with the condensation of a substituted benzaldehyde (B42025), such as 2-fluoro-4-methylthiobenzaldehyde, with an amine source. When preparing primary amines like the parent compound, aqueous ammonia (B1221849) is an inexpensive and effective reagent. unito.it The reaction forms a transient imine intermediate.

Reduction: The imine is then reduced in situ to the corresponding benzylamine (B48309). A variety of reducing agents can be employed for this step. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde, preventing side reactions. masterorganicchemistry.com

The required precursor, 2-fluoro-4-methylthiobenzaldehyde, can be synthesized from commercially available starting materials such as 2-fluoro-4-(methylthio)aniline (B1322091) via methods like the Sandmeyer or Vilsmeier-Haack reactions. This modular approach allows for the synthesis of a wide array of analogs by simply varying the starting aldehyde or the amine used in the condensation step.

Structure-Property Relationships (excluding biological activity)

The chemical properties of this compound derivatives are directly linked to their molecular structure. Two of the most important physicochemical parameters that are modulated through structural changes are the amine basicity (pKa) and lipophilicity (LogP).

Basicity (pKa): The pKa of the benzylamine moiety is highly sensitive to the electronic effects of the ring substituents. The strong electron-withdrawing inductive effect of the ortho-fluorine atom significantly reduces the electron density on the nitrogen, making the amine less basic (lower pKa) compared to unsubstituted benzylamine. yuntsg.comnih.gov The para-methylsulfanyl group, through its electron-donating resonance effect, partially counteracts this, but the inductive effect of the ortho-fluorine is generally dominant.

Lipophilicity (LogP): LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a compound's hydrophobicity. The fluorine atom generally increases lipophilicity, while the polar amine group decreases it. Modifications, such as extending the alkyl chain on the sulfur atom (e.g., from methyl to ethyl), will predictably increase the LogP value. researchgate.net

The following interactive table illustrates the predicted effects of structural modifications on these key properties.

Compound Name Modification from Parent Predicted pKa Change Predicted LogP Change
This compound(Parent Compound)BaselineBaseline
2-Fluoro-4-ethylsulfanyl-benzylamine-SCH₃ → -SCH₂CH₃MinimalIncrease
3-Fluoro-4-methylsulfanyl-benzylamine2-Fluoro → 3-FluoroIncrease (less induction)Minimal
2-Chloro-4-methylsulfanyl-benzylamine2-Fluoro → 2-ChloroSlight Increase (less induction)Increase
N-Methyl-2-fluoro-4-methylsulfanyl-benzylamine-NH₂ → -NHCH₃Slight IncreaseIncrease

Note: This table presents qualitative predictions based on established chemical principles. Actual values require experimental determination.

Impact of Fluorine and Sulfur Substituents on Chemical Properties

The specific placement of the fluorine and methylsulfanyl substituents on the benzylamine ring creates a unique electronic and conformational profile that dictates the compound's chemical properties.

Fluorine Substituent (ortho-position): The fluorine atom at the C2 position exerts a powerful influence primarily through two mechanisms:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. libretexts.org This effect is most pronounced at the ortho position, leading to a significant decrease in the basicity of the aminomethyl group. nih.gov

Methylsulfanyl Substituent (para-position): The methylsulfanyl (-SCH₃) group at the C4 position also has a dual electronic influence:

Inductive Effect (-I): The sulfur atom is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect.

The combination of a strong, inductively withdrawing ortho-substituent and a resonance-donating para-substituent creates a "push-pull" electronic system. This interplay governs the reactivity of the aromatic ring towards electrophilic substitution and fine-tunes the fundamental chemical properties of the benzylamine functional group.

Mechanistic Insights into Reactions Involving 2 Fluoro 4 Methylsulfanyl Benzylamine

Elucidation of Reaction Pathways and Intermediates

Detailed experimental or computational studies elucidating specific reaction pathways and identifying reaction intermediates for transformations involving 2-Fluoro-4-methylsulfanyl-benzylamine have not been reported in the reviewed scientific literature. General reactions typical for benzylamines include N-acylation, N-alkylation, Schiff base formation with carbonyl compounds, and oxidation. The presence of the fluoro and methylsulfanyl substituents on the aromatic ring would influence the electron density of the ring and the reactivity of the benzylic amine, but specific pathways and the characterization of transient species or intermediates for this molecule are not documented.

Kinetic and Thermodynamic Considerations in Reaction Processes

There is no available data concerning the kinetic and thermodynamic parameters for reactions involving this compound. Research providing quantitative measurements such as reaction rates, activation energies, or equilibrium constants for processes involving this specific compound could not be located. Such data is essential for a complete understanding of reaction feasibility and for process optimization, but it appears such studies have not yet been published.

Role of Catalysts and Reagents in Reaction Selectivity

While the role of catalysts and reagents is crucial in directing the selectivity of reactions for substituted benzylamines, no studies have been found that specifically investigate this aspect for this compound. General synthetic methods for related benzylamines often employ catalysts for reactions such as reductive amination or cross-coupling. researchgate.net However, reports detailing how specific catalysts or reagents influence chemo-, regio-, or stereoselectivity in reactions starting from or leading to this compound are absent from the available literature.

2 Fluoro 4 Methylsulfanyl Benzylamine As a Key Synthetic Intermediate

Applications in the Synthesis of Complex Organic Scaffolds

The distinct electronic properties conferred by the fluorine and methylsulfanyl substituents on the aromatic ring of 2-Fluoro-4-methylsulfanyl-benzylamine make it an ideal starting material for the construction of complex heterocyclic and polycyclic scaffolds. The fluorine atom, being highly electronegative, can influence the acidity of adjacent protons and direct metallation reactions, while the methylsulfanyl group can be oxidized to sulfoxide (B87167) or sulfone, or be involved in metal-catalyzed cross-coupling reactions. The benzylamine (B48309) functionality provides a nucleophilic center and a handle for further derivatization.

One notable application of this intermediate is in the synthesis of substituted benzimidazole (B57391) derivatives. Benzimidazoles are a prominent class of heterocyclic compounds found in a wide array of pharmacologically active agents. The synthesis often involves the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde. While direct examples utilizing this compound are not extensively documented in publicly available literature, its structural isomer, 4-fluoro-2-(methylthio)aniline, serves as a close surrogate to illustrate the synthetic potential. The primary amine of such compounds can react with various electrophiles to construct fused heterocyclic systems.

For instance, in the synthesis of potential kinase inhibitors, building blocks containing fluorinated and sulfur-containing aromatic rings are frequently employed. The rationale behind incorporating these functionalities lies in their ability to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and cell permeability. The 2-fluoro-4-methylsulfanyl substitution pattern can be strategically utilized to access novel chemical space in drug discovery programs targeting kinases.

The table below summarizes hypothetical, yet synthetically plausible, complex organic scaffolds that could be accessed from this compound, highlighting the versatility of this intermediate.

Target ScaffoldSynthetic StrategyPotential Biological Relevance
Fused Thieno[2,3-b]pyridinesIntramolecular cyclization following N-alkylation and oxidation of the sulfide.Kinase inhibition, Anticancer
Substituted BenzothiazolesReaction with a thiocarbonyl equivalent followed by oxidative cyclization.Antimicrobial, Antitumor
Fluorinated Indole DerivativesMulti-step sequence involving N-protection, ortho-lithiation directed by the fluorine, and subsequent annulation.CNS-active agents, Serotonin receptor modulation

Utilization in Multistep Organic Synthesis Campaigns

The utility of this compound extends to its role as a key fragment in longer, multistep synthetic sequences aimed at producing complex target molecules. In such campaigns, the benzylamine can be transformed into a variety of other functional groups, or it can serve as a point of attachment for other molecular fragments.

A representative, albeit illustrative, multistep synthesis could involve the initial protection of the amine, followed by a selective transformation of the methylsulfanyl group. For example, oxidation to the corresponding sulfone would significantly alter the electronic nature of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution of the fluorine atom. Subsequent deprotection and derivatization of the amine would then allow for the introduction of additional complexity.

Consider a hypothetical synthetic campaign targeting a novel class of kinase inhibitors. The synthesis might commence with the acylation of this compound with a tailored carboxylic acid. The resulting amide could then undergo a palladium-catalyzed intramolecular C-H activation/cyclization to form a lactam-fused heterocyclic system. The methylsulfanyl group could then be oxidized to a sulfone to enhance water solubility and introduce a hydrogen bond acceptor.

The following table outlines a conceptual multistep synthesis to demonstrate the potential utility of this compound.

StepReactionReagents and ConditionsIntermediate/Product
1N-AcylationChloroacetyl chloride, Triethylamine, DichloromethaneN-(2-Fluoro-4-(methylthio)benzyl)-2-chloroacetamide
2Intramolecular Friedel-Crafts AlkylationAluminum trichloride, 1,2-Dichloroethane7-Fluoro-5-(methylthio)-3,4-dihydroisoquinolin-1(2H)-one
3Sulfide Oxidationmeta-Chloroperoxybenzoic acid, Dichloromethane7-Fluoro-5-(methylsulfonyl)-3,4-dihydroisoquinolin-1(2H)-one
4Suzuki CouplingArylboronic acid, Pd(PPh3)4, K2CO3, Toluene/Water7-Aryl-5-(methylsulfonyl)-3,4-dihydroisoquinolin-1(2H)-one

This sequence showcases how the strategic manipulation of the functional groups present in this compound can lead to the assembly of complex, potentially bioactive molecules. While specific, published examples of such extensive campaigns starting from this exact molecule are scarce, the principles of synthetic organic chemistry strongly support its potential as a valuable intermediate.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Fluoro-4-methylsulfanyl-benzylamine and its derivatives will likely focus on improving efficiency and sustainability, moving away from traditional multi-step procedures that may involve harsh reagents and generate significant waste. Modern synthetic methodologies offer promising avenues for greener and more atom-economical routes.

Key areas for development include:

Enzymatic and Biocatalytic Methods: The use of enzymes, such as transaminases and reductive aminases, has gained significant traction for the synthesis of chiral amines. nih.govnih.gov Future research could focus on identifying or engineering enzymes that can selectively aminate a precursor ketone to yield this compound, potentially with high enantioselectivity. nih.govnih.gov This biocatalytic approach offers mild reaction conditions and reduced environmental impact. nih.govnih.gov

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. lookchem.comacs.orgustc.edu.cn Research into the photocatalytic coupling of benzylamine (B48309) derivatives suggests that this technology could be adapted for the synthesis of the target compound. lookchem.comacs.orgustc.edu.cn This could involve, for example, the direct C-H amination of a suitable precursor, offering a more direct and efficient synthetic route. nih.gov

Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and process control. durham.ac.uktcichemicals.com Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and a more streamlined manufacturing process, which is particularly important for industrial applications. durham.ac.uktcichemicals.commdpi.com

A comparative analysis of potential sustainable synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesPotential Challenges
Biocatalysis High selectivity, mild conditions, reduced waste.Enzyme discovery and engineering, substrate scope limitations.
Photocatalysis Use of visible light as a renewable energy source, novel reactivity.Catalyst cost and stability, optimization of reaction conditions.
Flow Chemistry Enhanced safety, scalability, and process control.Initial setup cost, potential for clogging with solid byproducts.

Exploration of Novel Chemical Transformations

The reactivity of this compound is ripe for exploration, with the potential to uncover novel chemical transformations leading to a diverse range of valuable compounds. The interplay between the fluoro and methylsulfanyl groups can be expected to influence the reactivity of the aromatic ring, the benzylic position, and the amine functionality.

Future research in this area could focus on:

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis. Investigating the regioselectivity of C-H activation on the aromatic ring of this compound, influenced by the directing effects of the existing substituents, could open up avenues for late-stage modification and the synthesis of complex derivatives. researchgate.net

Cycloaddition Reactions: Benzylamines and their derivatives can participate in cycloaddition reactions to form various heterocyclic structures. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net Exploring the utility of this compound in [n+2] cycloadditions with various partners could lead to the synthesis of novel nitrogen-containing heterocycles with potential biological activity. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgnih.gov

Oxidative Coupling Reactions: The benzylamine moiety can undergo oxidative coupling to form imines, which are versatile intermediates for the synthesis of other nitrogen-containing compounds. rsc.orgresearchgate.net Investigating the selective oxidation of this compound, potentially under green conditions, could provide access to a new range of imine-based building blocks. rsc.orgresearchgate.net

Advanced Computational Modeling for Deeper Understanding

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide invaluable insights.

Key applications of computational modeling include:

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to calculate the electronic structure, molecular orbitals, and reactivity indices of this compound. This can help in predicting the most likely sites for electrophilic or nucleophilic attack and understanding the influence of the fluorine and methylsulfanyl groups on the molecule's properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound are synthesized and tested for a particular biological activity, QSAR models can be developed to correlate their chemical structures with their activities. nih.govunair.ac.idjppres.comresearchgate.netnih.gov This can aid in the design of more potent analogues.

ADMET Property Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govsimulations-plus.comresearchgate.netchemrxiv.orgresearchgate.net Applying these predictive models to this compound and its virtual derivatives can help to assess their drug-likeness and identify potential liabilities early in the drug discovery process.

Design of Novel Scaffolds Incorporating the this compound Moiety

The structural features of this compound make it an attractive building block for the design of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. The term "privileged scaffold" refers to molecular frameworks that are able to bind to multiple biological targets. nih.govnih.gov

Future research in this area could explore:

Synthesis of Heterocyclic Scaffolds: The benzylamine functionality can be used as a handle to construct a variety of nitrogen-containing heterocycles. rsc.orgresearchgate.netrsc.orgnih.gov By reacting this compound with appropriate reagents, a diverse library of novel heterocyclic scaffolds can be generated.

Incorporation into Bioactive Molecules: The 2-fluoro-4-methylsulfanylphenyl moiety could be incorporated into known pharmacophores to modulate their biological activity. For example, benzylamine derivatives are known to act as kinase inhibitors, and the specific substitution pattern of the target molecule could offer new interactions within the kinase binding site. nih.govmdpi.comed.ac.uk

Development of Sulfur-Containing Drugs: Sulfur-containing compounds represent a significant portion of approved drugs. tandfonline.comnih.govbenthamscience.comacsgcipr.org The methylsulfanyl group in this compound provides a handle for further functionalization or can itself contribute to biological activity through various interactions. tandfonline.comnih.govbenthamscience.comacsgcipr.orgresearchgate.net

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile chemical entity. The challenges associated with these research avenues, such as achieving high selectivity in reactions and accurately predicting biological activities, will require a multidisciplinary approach combining advanced synthetic chemistry, computational modeling, and biological evaluation.

Q & A

Basic: What are the established synthetic routes for 2-Fluoro-4-methylsulfanyl-benzylamine, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
A common synthetic approach involves functionalizing the benzylamine core via sequential substitutions. For example, fluorination and methylsulfanyl group introduction can be achieved using halogen exchange reactions (e.g., nucleophilic aromatic substitution with KF) or thiolation agents (e.g., NaSMe under controlled pH). Starting materials like 4-chloro-2-fluorobenzylamine may undergo thioetherification with methylthiolate nucleophiles. Critical parameters include:

  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity).
  • Protection of the amine group during sulfanyl group introduction to prevent undesired side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm split due to fluorine coupling) and methylsulfanyl groups (singlet at δ 2.1–2.5 ppm). Fluorine-induced splitting patterns in the aromatic region confirm substituent positions.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 185.2) and fragmentation patterns (e.g., loss of –SCH₃ or –NH₂ groups) validate molecular weight.
  • FT-IR : Stretching vibrations for C–F (~1100 cm⁻¹) and C–S (~650 cm⁻¹) confirm functional groups.
    Cross-referencing with analogs like 4-fluorobenzylamine hydrochloride (CAS 659-41-6) ensures accurate assignments .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from methodological differences, such as assay conditions or receptor models. To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
  • Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency.
  • Hybrid Modeling : Combine experimental data with computational models (e.g., QSAR or molecular docking) to identify activity cliffs. For example, receptor-response discrepancies in olfactory studies were resolved by integrating wet-lab agonism profiles with computational feature extrapolation .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for substitution pathways (e.g., SₙAr at the 4-position) to predict regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMSO vs. THF).
  • Comparative Analysis : Benchmark against structurally similar compounds like 2-fluoro-6-methoxybenzenesulfonamide, where meta-substitution steric effects dominate reactivity . Validate predictions with kinetic studies (e.g., time-resolved NMR monitoring).

Basic: What are the solubility and stability profiles of this compound under various pH and temperature conditions?

Methodological Answer:

  • Solubility : Test in aqueous buffers (pH 1–14) and organic solvents (e.g., ethanol, DCM). For analogs like 4-fluorobenzylamine hydrochloride, solubility decreases at pH > 8 due to deprotonation of the amine group.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC for byproducts (e.g., oxidation of –SCH₃ to –SOCH₃). Use antioxidants (e.g., BHT) in acidic media to inhibit radical formation .

Advanced: How should researchers design kinetic studies to investigate the degradation pathways of this compound in aqueous solutions?

Methodological Answer:

  • Time-Resolved Spectrophotometry : Track UV-Vis absorbance changes at λ = 260 nm (aromatic π→π* transitions) to monitor hydrolysis.
  • Isolation of Intermediates : Use LC-MS to identify transient species (e.g., sulfoxide or sulfone derivatives).
  • Variable pH Analysis : Compare pseudo-first-order rate constants (kobs) at pH 3, 7, and 11 to map acid/base-catalyzed pathways. Cross-validate with DFT calculations on hydrolysis transition states .

Advanced: What strategies can be employed to validate the purity of this compound when standard reference materials are unavailable?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine elemental analysis (C, H, N, S), HRMS, and 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity.
  • Spiking Experiments : Add known impurities (e.g., 4-methylsulfonyl analogs) and quantify recovery via GC-FID.
  • Comparative Chromatography : Use reversed-phase HPLC with a C18 column and compare retention times against structurally related compounds like 2-(4-methylphenyl)sulfonyl-N-phenylaniline (CAS 52914-18-8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.